(2,6-dimethylphenyl) 2-chloroacetate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-9(12)6-11/h3-5H,6H2,1-2H3 |
InChI Key |
OOHFLAQVHYDECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CCl |
Origin of Product |
United States |
Overview of Aryl Chloroacetate Esters: Structural Features and General Significance in Synthesis
Aryl chloroacetate (B1199739) esters are a class of organic compounds characterized by a chloroacetate group attached to an aryl ring through an ester linkage. The core structure consists of a carbonyl group bonded to a chloromethyl group (-C(=O)CH₂Cl) and an oxygen atom, which is in turn bonded to an aromatic ring.
The significance of these esters in organic synthesis stems primarily from the high reactivity of the carbon-chlorine (C-Cl) bond. wikipedia.org The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, a common strategy in the synthesis of pharmaceuticals and agrochemicals. goong.comresearchgate.net For instance, the chloro group can be displaced by nucleophiles such as amines or thiols to form new derivatives.
Furthermore, the ester group itself can undergo various transformations, including hydrolysis back to the corresponding phenol (B47542) and chloroacetic acid or transesterification with other alcohols. The development of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, has expanded the synthetic utility of chloroacetates, enabling the formation of α-aryl esters and amides. nih.govnih.gov These reactions provide efficient routes to valuable motifs found in many biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research Rationale for Investigating 2,6 Dimethylphenyl 2 Chloroacetate
The specific research interest in (2,6-dimethylphenyl) 2-chloroacetate arises from its unique structural combination. The molecule possesses two key features that influence its reactivity and synthetic potential: the electrophilic chloroacetyl group and the bulky 2,6-dimethylphenyl (xylidyl) group.
The chloroacetate (B1199739) portion serves as a reactive handle for nucleophilic substitution, a fundamental transformation in organic synthesis. This allows chemists to use the compound as a precursor for building more elaborate molecular architectures. The true distinctiveness, however, comes from the 2,6-dimethylphenyl substituent. The two methyl groups ortho to the ester linkage provide significant steric hindrance around the reaction center. This steric bulk can influence the regioselectivity and stereoselectivity of reactions, potentially guiding incoming reagents to specific positions or favoring the formation of a particular stereoisomer.
This controlled reactivity makes this compound a useful intermediate in targeted synthesis. It is explored for its potential in creating specialty chemicals and as a precursor for molecules in medicinal and biological chemistry. For example, the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide, which shares the 2,6-dimethylphenyl group, is a key intermediate in the synthesis of pharmaceuticals like the local anesthetic Lidocaine and the antianginal drug Ranolazine. innospk.compunagri.com This highlights the value of the 2,6-dimethylphenyl scaffold in constructing pharmaceutically relevant molecules.
Historical Context of Chloroacetate Chemistry
Established Synthetic Pathways: Esterification Approaches
The conventional and most direct method for synthesizing this compound is through the esterification of 2,6-dimethylphenol (B121312). This approach involves the reaction of the phenol (B47542) with a chloroacetic acid derivative.
Reaction of 2,6-Dimethylphenol with Chloroacetyl Chloride
A well-documented pathway involves the direct acylation of 2,6-dimethylphenol using chloroacetyl chloride. This reaction forms the ester bond by attacking the hydroxyl group of the phenol with the highly reactive acid chloride. The general reaction is considered an effective method for producing the target compound.
The successful synthesis of this compound via this route is highly dependent on the reaction conditions. One specific method involves dissolving 2,6-dimethylphenol in a solvent with a base and cooling the mixture to a significantly low temperature before the addition of chloroacetyl chloride.
Key reaction parameters from a documented procedure are detailed below:
| Parameter | Condition |
| Reactants | 2,6-Dimethylphenol, Chloroacetyl Chloride |
| Base | Diisopropyl ethylene diamine |
| Solvent | Dichloromethane |
| Temperature | -78 °C |
| Atmosphere | Nitrogen |
| Reaction Time | ~10 minutes |
The reaction is conducted under a nitrogen atmosphere to prevent unwanted side reactions with atmospheric moisture and oxygen. The temperature is a critical factor; a low temperature of -78°C is used to control the exothermic nature of the reaction between the phenol and the highly reactive chloroacetyl chloride, thereby minimizing the formation of byproducts. Alternative conditions suggest carrying out the esterification under reflux, which involves heating the reaction mixture to its boiling point.
The choice of solvent and catalyst is pivotal for the efficiency of the esterification process. In the low-temperature method, dichloromethane serves as the solvent, providing a medium for the reactants to dissolve and interact effectively. A base, such as diisopropyl ethylene diamine, is used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of chloroacetyl chloride.
In other established methods, the esterification is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. These catalysts work by protonating the carbonyl oxygen of the chloroacetic acid derivative, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2,6-dimethylphenol.
Following the reaction, a multi-step purification process is necessary to isolate the this compound product. The process typically begins with an extraction procedure using water and an organic solvent like ether to separate the product from water-soluble impurities. The organic layer is subsequently washed with water and brine, then dried using a drying agent such as magnesium sulfate.
For final purification, silica gel column chromatography is employed, using an eluant like hexanes. This technique separates the desired product from any remaining starting materials or byproducts based on differences in polarity. Through careful control of reaction conditions and meticulous purification, a high yield of 94.6% has been reported for this synthesis. Alternative purification methods include distillation or recrystallization.
Advanced Synthetic Approaches for Chloroacetate Esters
In addition to traditional batch synthesis, modern methodologies are being explored to improve the production of chloroacetate esters. These advanced approaches aim to increase efficiency, safety, and scalability.
Continuous Flow Synthesis Techniques
Continuous flow synthesis represents a significant advancement in chemical manufacturing and is applicable to the production of chloroacetate esters. This technique involves pumping reactants through a network of tubes or microreactors where the reaction occurs. It offers several advantages over traditional batch processing.
Flow conditions enable the efficient generation and immediate reaction of unstable intermediates, which can be challenging to handle in batch reactors. researchgate.netnih.gov For reactions involving chloroacetates, this allows for mild and highly scalable reaction conditions. researchgate.netnih.gov
Key Features of Continuous Flow Synthesis for Chloroacetate Esters:
| Feature | Description |
| Efficiency | Short reaction times (often less than a minute) and high throughput. researchgate.netnih.gov |
| Scalability | The process can be scaled up by running the system for longer periods or by using larger reactors. researchgate.net |
| Safety | The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. |
| Control | Precise control over reaction parameters such as temperature, pressure, and stoichiometry. researchgate.net |
| Yield | Often results in cleaner reaction profiles and higher yields compared to batch methods. thieme-connect.com |
This methodology has been successfully applied to the selective chloromethylenation of functionalized esters using chloroacetic acid, demonstrating its potential for producing a wide range of chloroacetate derivatives under mild conditions (-10 °C, < 1 min reaction time). researchgate.netnih.gov The clean reaction profiles achieved in flow systems can also simplify downstream purification processes. researchgate.netnih.gov
Exploration of Novel Catalytic Systems for Ester Formation
The synthesis of this compound involves the esterification of a sterically hindered phenol, which can be challenging for conventional acid catalysts. This has spurred research into novel catalytic systems that offer higher activity, selectivity, and compatibility with sensitive functional groups under milder conditions.
Recent advancements in catalysis for ester formation include:
Organocatalysts: Metal-free organocatalysts are gaining prominence as a green alternative to metal-based systems. organic-chemistry.org
Phosphoric Acid Catalysts: 2,2'-biphenol-derived phosphoric acids have been shown to effectively promote dehydrative esterification between carboxylic acids and alcohols. organic-chemistry.orgresearchgate.net These catalysts function under relatively mild conditions (e.g., 100 °C in toluene) without the need to remove water, which is a significant process simplification. organic-chemistry.org Their efficacy stems from a cooperative acid-base activation mechanism. organic-chemistry.org
Sulfur(IV)-based Catalysts: Novel phenol-tethered sulfur(IV) organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. These catalysts operate through the formation of an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for subsequent reaction. rsc.org
Advanced Heterogeneous Catalysts:
Bimetallic Oxide Clusters: Nanoscale catalysts, such as rhodium-ruthenium (RhRu) bimetallic oxide clusters, have been developed for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids to form aryl esters. labmanager.com This method is highly atom-economical and uses molecular oxygen as a clean, green oxidant, avoiding the need for hazardous chemical oxidants. labmanager.com
Solid Acid Catalysts: Materials like propylsulfonic acid-functionalized SBA-15 (PrSO3H-SBA-15) serve as robust solid acid catalysts for esterification, demonstrating high activity in continuous flow reactors. rsc.org These heterogeneous catalysts are easily separable and reusable, contributing to a more sustainable process.
The table below compares key features of these novel catalytic systems.
| Catalyst Type | Example | Key Advantages | Typical Conditions |
| Organocatalyst | 2,2'-Biphenol-derived Phosphoric Acid organic-chemistry.org | Metal-free, mild conditions, water tolerant | Toluene, 100 °C |
| Organocatalyst | Phenol-tethered Sulfur(IV) rsc.org | Metal-free, redox-neutral activation | - |
| Heterogeneous | RhRu Bimetallic Oxide Clusters labmanager.com | Uses O₂ as oxidant, high atom economy | - |
| Heterogeneous | PrSO₃H-SBA-15 rsc.org | Reusable, suitable for flow chemistry | - |
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. mdpi.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly solvents is a core principle of green chemistry. While the reaction of precursors like chloroacetyl chloride with water can lead to hydrolysis, conducting reactions in aqueous media under controlled conditions can minimize the need for organic solvents. tandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. labmanager.com Catalytic cross-dehydrogenative coupling reactions, which form C-O bonds directly and produce only water as a byproduct, are excellent examples of atom-economical processes. labmanager.com
Development of Benign Catalysts: The shift from stoichiometric reagents and hazardous metal catalysts to recyclable heterogeneous catalysts or non-toxic organocatalysts is a significant green advancement. organic-chemistry.orgmdpi.com Catalysts that can operate under mild conditions with high efficiency reduce energy consumption and waste generation. organic-chemistry.org
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Waste Reduction and Prevention: The ideal synthesis is one that produces no waste. Continuous flow processes contribute to waste reduction by improving yields and minimizing side reactions. mdpi.comresearchgate.net Similarly, using catalytic systems that are recyclable or avoid the use of stoichiometric dehydrating agents aligns with the goal of waste prevention. organic-chemistry.org
Electrophilic and Nucleophilic Reactivity at the Chloroacetyl Moiety
The chloroacetyl group, -C(O)CH₂Cl, is characterized by two reactive sites: the electrophilic carbon atom bonded to the chlorine and the carbonyl carbon. These sites are the focal points for nucleophilic attack, leading to a range of substitution and addition-elimination reactions.
The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is a hallmark of α-halo carbonyl compounds. The presence of the adjacent carbonyl group activates the C-Cl bond towards nucleophilic substitution.
A wide array of nucleophiles can participate in the substitution of the chlorine atom in this compound, leading to a diverse range of derivatives. While specific studies on this exact ester are limited, the reactivity of the analogous compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides valuable insight into the potential scope of nucleophiles. The chloro group in similar structures can be substituted by amines, thiols, and other nucleophiles to form new derivatives.
Based on the general reactivity of α-chloro esters, the following classes of nucleophiles are expected to react with this compound:
Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can displace the chloride to form the corresponding glycine (B1666218) esters. For instance, reaction with a secondary amine like diethylamine (B46881) would yield (2,6-dimethylphenyl) 2-(diethylamino)acetate.
Oxygen Nucleophiles: Alkoxides and phenoxides can react to form α-alkoxy and α-aryloxy esters, respectively. Hydroxide ions can also lead to the formation of the corresponding α-hydroxy ester, although hydrolysis of the ester linkage can be a competing reaction.
Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles for displacing the chloride, resulting in the formation of α-thioether esters.
Carbon Nucleophiles: Enolates and other carbanions can be used to form new carbon-carbon bonds, leading to more complex molecular structures.
The derivatization of this compound through these nucleophilic substitution reactions is a powerful tool for the synthesis of a variety of compounds with potential applications in different fields of chemistry.
Table 1: Potential Products from Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product: (2,6-dimethylphenyl) 2-(Nu)acetate |
| R₂NH (e.g., Diethylamine) | (2,6-dimethylphenyl) 2-(dialkylamino)acetate |
| RO⁻ (e.g., Ethoxide) | (2,6-dimethylphenyl) 2-ethoxyacetate |
| RS⁻ (e.g., Ethanethiolate) | (2,6-dimethylphenyl) 2-(ethylthio)acetate |
| CN⁻ (Cyanide) | (2,6-dimethylphenyl) 2-cyanoacetate |
The nucleophilic substitution of the chlorine atom in α-halocarbonyl compounds, such as this compound, generally proceeds through an S(_N)2 mechanism. This pathway is favored because the primary carbon bearing the halogen is relatively unhindered, and the alternative S(_N)1 pathway would involve the formation of a less stable primary carbocation. The adjacent carbonyl group, while activating the substrate towards S(_N)2 attack, would destabilize a neighboring carbocation.
The S(_N)2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart.
The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of carboxylic acid derivatives and typically proceeds through a nucleophilic acyl substitution mechanism. This pathway involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group, which in this case is the 2,6-dimethylphenoxide ion.
Common reactions involving the ester carbonyl group include:
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-chloroacetic acid and 2,6-dimethylphenol.
Transesterification: Reaction with an alcohol, typically in the presence of an acid or base catalyst, can result in the exchange of the 2,6-dimethylphenyl group for the alkyl or aryl group of the reacting alcohol.
Aminolysis: Reaction with ammonia or amines can lead to the formation of 2-chloroacetamide (B119443) derivatives.
The reactivity of the ester carbonyl is generally lower than that of an acid chloride but greater than that of an amide.
Nucleophilic Substitution Reactions of the Chlorine Atom
Pyrolytic Decomposition Studies of Halogenated Esters
The thermal stability and decomposition pathways of this compound are not extensively documented. However, studies on the pyrolysis of other halogenated esters provide a framework for understanding its potential thermal degradation behavior.
The gas-phase pyrolysis of esters, particularly those with a β-hydrogen in the alkyl group, often proceeds through a concerted, unimolecular elimination reaction involving a six-membered cyclic transition state. This mechanism results in the formation of an alkene and a carboxylic acid. However, for a compound like this compound, which lacks a β-hydrogen on the chloroacetyl side, this specific pathway is not possible.
Studies on the pyrolysis of ethyl chloroacetate have shown that the reaction is homogeneous, unimolecular, and follows a first-order rate law. The decomposition of such esters can lead to the formation of hydrogen chloride and other products. For instance, the pyrolysis of (2-chloroethyl)-benzene results in the formation of HCl, styrene, benzene (B151609), and other smaller hydrocarbon molecules.
The thermal degradation of chlorinated esters can also involve dechlorination and deacylation reactions. In studies of 3-MCPD esters, dechlorination was found to be a significant pathway. The thermal decomposition of dichloroacetic acid, a related compound, proceeds via dechlorination to form glyoxylic acid, which then undergoes further reactions.
Based on these findings, the pyrolytic decomposition of this compound could potentially proceed through several pathways, including:
Homolytic cleavage of the C-Cl bond to generate radical intermediates.
Elimination of HCl through a four-centered transition state, although this is generally less favorable than the six-centered pathway.
Decarboxylation or decarbonylation at higher temperatures.
Cleavage of the ester linkage to form 2,6-dimethylphenol and a ketene (B1206846) intermediate.
The exact products and mechanisms would depend on the specific pyrolysis conditions, such as temperature, pressure, and the presence of other substances.
Table 2: Arrhenius Parameters for the Pyrolysis of Ethyl Chloroacetate
| Temperature Range (°C) | log(A, s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |
| 360 - 420 | 12.70 ± 0.50 | 197.0 ± 6.1 | acs.org |
Note: Data is for a related compound, ethyl chloroacetate, to provide an indication of the kinetic parameters for the pyrolysis of a chloroacetyl ester.
Influence of Substituents on Pyrolysis Pathways
The thermal decomposition, or pyrolysis, of aryl esters is a complex process influenced by both the electronic and steric properties of substituents on the aromatic ring. numberanalytics.comlongdom.org While specific pyrolysis studies on this compound are not extensively detailed in the available literature, general principles governing the thermal degradation of substituted aromatic esters allow for a reasoned analysis of its expected behavior.
The pyrolysis of simple phenyl esters, such as phenyl acetate (B1210297), can proceed through a concerted mechanism to yield phenol and ketene. researchgate.netrsc.orgresearchgate.net However, the presence of substituents on the phenyl ring can significantly alter the reaction pathways and decomposition temperatures. The two methyl groups at the ortho-positions of the phenyl ring in this compound are expected to exert a notable influence primarily through steric hindrance.
Bulky ortho-substituents can sterically shield the ester linkage, potentially increasing the thermal stability of the molecule by hindering intermolecular interactions and certain decomposition pathways. longdom.org This steric hindrance may raise the energy barrier for reactions that require a specific orientation or approach of another molecule or a part of the same molecule. Studies on other benzene derivatives have demonstrated that ortho-substitution with bulky groups can enhance thermal stability by preventing isomerization and decomposition pathways that are more accessible in less hindered compounds. longdom.org
The chloroacetate moiety also introduces specific reaction possibilities. The pyrolysis of halogenated esters like methyl chloroacetate has been shown to produce a variety of products, including carbon monoxide, carbon dioxide, hydrogen chloride, and various chlorinated hydrocarbons, indicating that radical pathways involving the cleavage of the C-Cl and C-C bonds are significant. figshare.comamanote.com Therefore, the pyrolysis of this compound would likely proceed through a combination of pathways: those involving the ester group and the aromatic ring, and those initiated by the cleavage of bonds within the 2-chloroacetate group.
Table 1: Expected Influence of Substituents on Pyrolysis of Aryl Esters
| Substituent Position | Effect Type | Influence on Reactivity/Stability |
| Ortho (e.g., 2,6-dimethyl) | Steric Hindrance | Increases thermal stability by shielding the reaction center. |
| Ortho (e.g., 2,6-dimethyl) | Electronic (Weakly Donating) | Minor influence on electron density of the carbonyl group. |
| General | Electron-Withdrawing | Can stabilize the aromatic ring, potentially increasing the energy barrier for degradation. longdom.org |
| General | Electron-Donating | Can increase electron density, which may enhance resonance stability but can also lead to instability depending on the reaction mechanism. longdom.org |
Claisen Condensation and Homologation Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an ester with a strong base to form a β-keto ester. unirioja.es In the context of this compound, a key reactive species is the chloroacetate dianion intermediate. This highly reactive intermediate can be generated by treating the chloroacetate ester with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
The generation of the chloroacetate dianion is a critical step. The process involves the abstraction of both the α-proton and a proton from the resulting alcohol after the initial condensation, leading to a dianionic species. These dianions are unstable but highly nucleophilic. Their successful generation and subsequent reaction are often facilitated by the use of continuous flow chemistry, which allows for precise control over reaction times and temperatures, minimizing degradation of the unstable intermediates.
Once generated, the chloroacetate dianion can participate in Claisen-type condensation reactions with another ester molecule. This leads to the formation of α-chloro-β-keto esters. These products are valuable synthetic intermediates that can be further modified.
The principles of Claisen condensation and homologation reactions using chloroacetate dianions are applicable to a range of substituted esters, including this compound. A homologation reaction is a process that converts a reactant into the next member of its homologous series, often by increasing the length of a carbon chain. researchgate.net
In the case of esters, homologation can be achieved via the reaction with a chloroacetate dianion. The reaction of an ester with the dianion generated from a chloroacetate results in a homologated product, effectively adding a -CH2CO- unit to the original ester's acyl group. The use of α-halo α-keto dianions has been shown to be an effective method for the homologation of various esters, including those with primary, secondary, tertiary, and aryl groups.
The steric hindrance provided by the 2,6-dimethylphenyl group in this compound can influence the rate and efficiency of these reactions. While the bulky aryl group is not directly at the reaction center (the α-carbon of the chloroacetate), it can sterically influence the approach of the base and the subsequent condensation partner. However, the fundamental reactivity of the chloroacetate moiety remains, allowing it to serve as a building block in these transformations.
Applications and Transformational Potential of 2,6 Dimethylphenyl 2 Chloroacetate
Chemical Transformations and Derivatization
The presence of a reactive chlorine atom alpha to a carbonyl group makes (2,6-dimethylphenyl) 2-chloroacetate a valuable precursor for synthesizing more complex molecules. This reactivity is the cornerstone of its application in creating diverse chemical scaffolds.
The chloroacetyl group is a well-established building block in the synthesis of heterocyclic compounds. The chemical reactivity of N-aryl 2-chloroacetamides, which can be derived from chloroacetate (B1199739) esters, is characterized by the facile replacement of the chlorine atom by various nucleophiles (containing oxygen, nitrogen, or sulfur). researchgate.net This nucleophilic substitution can be followed by an intramolecular cyclization, leading to the formation of diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net
The general strategy involves a two-step process. First, the this compound can be converted to an amide derivative. This derivative then reacts with a suitable reagent to facilitate cyclization. The reactive N-H group and the easily replaceable chlorine atom in the resulting chloroacetamide intermediate provide the necessary components for ring formation. researchgate.net
| Target Heterocycle | General Nucleophilic Reagent | Reaction Principle |
|---|---|---|
| Imidazole (B134444) | Amidines | Reaction of the chloroacetamide with an amidine leads to cyclization, forming the imidazole ring. |
| Pyrrole (B145914) | Active Methylene (B1212753) Compounds | Condensation with compounds containing an active methylene group can lead to the formation of pyrrole derivatives. |
| Thiazolidine-4-one | Thiourethanes/Thioamides | The sulfur nucleophile attacks the carbon bearing the chlorine, followed by intramolecular cyclization to form the thiazolidinone ring. researchgate.net |
This compound is an excellent starting material for generating a library of structurally related analogs for structure-activity relationship (SAR) studies. The primary transformation is the conversion of the ester to an amide, which can be readily achieved through ammonolysis or reaction with various primary and secondary amines. This reaction produces N-substituted chloroacetamide derivatives. orgsyn.orgwikipedia.orgsciencemadness.org
A prominent example of such a transformation is the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide. This specific chloroacetamide is a key intermediate in the synthesis of the widely used local anesthetic, Lidocaine. muni.czumass.edusandiego.educhemistryconnected.com In this synthesis, 2,6-dimethylaniline (B139824) is acylated with chloroacetyl chloride to produce the intermediate. muni.czumass.edu The subsequent reaction of this intermediate with diethylamine (B46881) yields Lidocaine. muni.cz
By reacting this compound with a diverse range of amines, a variety of analogs can be produced. These analogs, differing in the substituent on the amide nitrogen, can then be screened for biological activity, providing valuable data for SAR studies to identify key structural features responsible for desired pharmacological effects. Chloroacetamide-bearing molecules are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and herbicidal activities. researchgate.netijpsr.info
| Reactant Amine | Resulting Analog | Potential Application Area for SAR |
|---|---|---|
| Ammonia (B1221849) | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Pharmaceutical Intermediate, Herbicidal researchgate.net |
| Diethylamine | 2-chloro-N,N-diethyl-N-(2,6-dimethylphenyl)acetamide | Local Anesthetics |
| Various Aryl Amines | 2-chloro-N-(aryl)-N-(2,6-dimethylphenyl)acetamide | Antimicrobial, Antifungal ijpsr.info |
| Various Alkyl Amines | 2-chloro-N-(alkyl)-N-(2,6-dimethylphenyl)acetamide | Herbicidal, Fungicidal ijpsr.info |
Analytical and Quality Control Applications
In the highly regulated pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This compound and its derivatives play a crucial role in this process as reference standards for impurity profiling and analytical method development.
The derivative of the title compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a known process-related impurity in the synthesis of Lidocaine. epichem.comscientificlabs.ie Regulatory agencies such as the FDA and international bodies guided by the International Conference on Harmonisation (ICH) mandate strict control over impurities in drug substances and products. unr.edu.ar
This specific impurity is designated as "Lidocaine Impurity H" by the European Pharmacopoeia (EP) and "Lidocaine Related Compound H" by the United States Pharmacopeia (USP). epichem.comusp.orglgcstandards.com As such, a highly characterized, pure sample of this compound is used as a pharmaceutical reference standard. scientificlabs.ie This reference standard is essential for quality control laboratories to identify and quantify the amount of this specific impurity in batches of Lidocaine, ensuring that it does not exceed specified safety limits. scientificlabs.ieunr.edu.ar The use of a certified reference standard provides the benchmark for confirming the identity of the impurity peak in a chromatogram. youtube.com
| Pharmacopoeia/Designation | Official Name | CAS Number |
|---|---|---|
| European Pharmacopoeia (EP) | Lidocaine Impurity H epichem.comlgcstandards.com | 1131-01-7 epichem.com |
| United States Pharmacopeia (USP) | Lidocaine Related Compound H epichem.comusp.orglgcstandards.com | 1131-01-7 usp.org |
| Chemical Name | 2-chloro-N-(2,6-dimethylphenyl)acetamide epichem.com | 1131-01-7 epichem.com |
Developing robust analytical methods is critical for the routine quality control of pharmaceuticals. The availability of a certified reference standard of an impurity like 2-chloro-N-(2,6-dimethylphenyl)acetamide is a prerequisite for this process. scientificlabs.ie Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are developed and validated to accurately quantify impurities in the API and its final dosage forms (complex matrices). scientificlabs.ie
The reference standard is used in several key stages of method development and validation:
Specificity/Selectivity: The standard is used to confirm that the analytical method can distinguish the impurity from the main API and other potential impurities.
Linearity: Solutions of the reference standard at various known concentrations are analyzed to demonstrate that the method's response is proportional to the amount of the impurity.
Accuracy and Precision: The standard is used to determine how close the measured values are to the true value and to assess the repeatability of the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard helps establish the lowest concentration of the impurity that can be reliably detected and quantified by the method.
These validated methods allow pharmaceutical manufacturers to consistently monitor the level of Lidocaine Impurity H, ensuring product quality and patient safety. scientificlabs.ie
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the synthesis and purification of (2,6-dimethylphenyl) 2-chloroacetate, allowing for both the real-time assessment of reaction progress and the isolation of the final product from unreacted starting materials and byproducts.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of the synthesis of this compound. This technique is crucial for determining the optimal reaction time and ensuring the consumption of the starting materials. libretexts.orgchemistryhall.com
In a typical synthesis, the reaction progress is followed by spotting aliquots of the reaction mixture onto a TLC plate at various time intervals. youtube.com For the synthesis of this compound from 2,6-dimethylphenol (B121312) and chloroacetyl chloride, a specific solvent system is employed to achieve clear separation between the reactant and the product. The choice of eluent is critical for obtaining a meaningful separation of spots on the TLC plate. A commonly used mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and hexanes.
Detailed Research Findings: During the synthesis, the starting material, 2,6-dimethylphenol, is significantly more polar than the resulting ester product, this compound. Consequently, the product travels further up the silica gel plate, resulting in a higher retention factor (Rf) value compared to the starting phenol (B47542). The reaction is considered complete when the spot corresponding to 2,6-dimethylphenol is no longer visible in the lane of the reaction mixture.
Table 1: TLC Parameters for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | 25% Ethyl Acetate in Hexanes |
| Visualization | UV Light (254 nm) |
| Reactant (2,6-dimethylphenol) Rf | Lower value |
| Product (this compound) Rf | Higher value |
Column Chromatography for Product Purification
Following the completion of the reaction as indicated by TLC, column chromatography is the primary method used for the purification of this compound on a preparative scale. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase.
For the purification of this specific ester, silica gel is used as the stationary phase. The choice of eluent is guided by the TLC results to ensure efficient separation of the product from any residual reactants or impurities.
Detailed Research Findings: In the purification of this compound, a non-polar eluent is typically sufficient to elute the ester product from the silica gel column while retaining the more polar impurities. Hexanes are often used as the eluant for this purpose. The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under vacuum to yield the purified tan oil of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method provides unique information about the molecule's framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide data on the chemical environment of the nuclei, allowing for the confirmation of the compound's structure.
Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The three protons on the dimethylphenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, they would likely present as a complex multiplet or as two distinct signals (a triplet and a doublet).
Methylene (B1212753) Protons: The two protons of the chloroacetyl group (-CH₂Cl) are adjacent to an electron-withdrawing chlorine atom and the ester oxygen, which would shift their signal downfield. A sharp singlet is expected in the region of δ 4.2-4.5 ppm.
Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent due to the molecule's symmetry. They would give rise to a single, strong singlet, integrating to six protons, in the upfield region (typically δ 2.1-2.3 ppm).
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.0 - 7.3 | Multiplet | 3H | Ar-H |
| ~ 4.3 | Singlet | 2H | O-C(=O)-CH ₂-Cl |
Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring would show several signals between δ 125-150 ppm. The carbon bearing the ester group and the carbons bearing the methyl groups would have distinct chemical shifts.
Methylene Carbon: The carbon of the -CH₂Cl group would be found around δ 40-50 ppm.
Methyl Carbons: The equivalent methyl carbons would appear as a single signal in the upfield region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1770 cm⁻¹ due to the stretching of the ester carbonyl group. This is a key diagnostic peak.
C-O Stretch (Ester): The C-O single bond stretching vibrations of the ester group will likely produce strong bands in the 1150-1250 cm⁻¹ region.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~ 3050 | Medium | Aromatic C-H | Stretch |
| ~ 2960 | Medium | Aliphatic C-H | Stretch |
| ~ 1760 | Strong | Ester C=O | Stretch |
| ~ 1470, 1580 | Medium-Weak | Aromatic C=C | Stretch |
| ~ 1200 | Strong | Ester C-O | Stretch |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.
For this compound (C₁₀H₁₁ClO₂), the expected molecular weight is approximately 198.64 g/mol .
Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 198. An [M+2]⁺ peak at m/z 200 with an intensity of about one-third of the [M]⁺ peak would also be expected, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Major Fragmentation Patterns: The molecule is expected to fragment in predictable ways under electron ionization.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a ·CH₂Cl radical (m/z 49/51) or a ·O-(C₆H₃(CH₃)₂) radical.
Loss of Chloroacetyl Group: A significant fragmentation pathway would likely involve the cleavage of the ester bond, resulting in a peak corresponding to the 2,6-dimethylphenoxide ion at m/z 121.
McLafferty Rearrangement: While not the most probable for this structure, rearrangements could lead to other characteristic fragments. The fragmentation would likely be dominated by cleavage at the ester linkage.
Table 4: Predicted Major Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
|---|---|
| 198/200 | [C₁₀H₁₁³⁵ClO₂]⁺ / [C₁₀H₁₁³⁷ClO₂]⁺ (Molecular Ion) |
| 121 | [C₈H₉O]⁺ (Loss of ·C(=O)CH₂Cl) |
X-ray Crystallography in Solid-State Structure Determination (as applied to related compounds)
X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For aromatic esters and related structures, this technique reveals critical details about conformation, bond lengths, bond angles, and the non-covalent interactions that dictate the supramolecular assembly. Studies on related N-(2,6-dimethylphenyl) amides and other substituted phenyl esters serve as excellent proxies for predicting the crystallographic behavior of this compound.
For instance, the crystal structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, an amide analogue of the target ester, shows that molecules are linked into chains through N—H⋯O hydrogen bonds researchgate.net. Similarly, more complex molecules containing the N-(2,6-dimethylphenyl) group have been shown to form intricate networks, including double layers, stabilized by a combination of O—H⋯O and C—H⋯O hydrogen bonds nih.govresearchgate.netiucr.org. These studies highlight the importance of hydrogen bonding in directing the crystal packing. The steric hindrance provided by the two methyl groups on the phenyl ring significantly influences the dihedral angles between the phenyl ring and the plane of the ester or amide group, a key conformational feature that X-ray diffraction can precisely determine researchgate.net.
Crystal Packing and Intermolecular Interactions
The supramolecular architecture of crystalline solids is directed by a combination of intermolecular interactions, including strong hydrogen bonds, weaker C–H⋯O and C–H⋯π interactions, halogen bonds, and van der Waals forces. In compounds related to this compound, these interactions work in concert to form well-defined packing motifs such as chains, dimers, or layered structures.
Hydrogen Bonding: While the target ester lacks a classic hydrogen bond donor like N-H or O-H, weaker C–H⋯O hydrogen bonds are expected to play a significant role in its crystal packing. The hydrogen atoms on the chloromethyl group (Cl-CH2-) and the aromatic ring can act as weak donors, while the carbonyl oxygen of the ester is a strong acceptor. In the crystal structure of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, C—H⋯O interactions are instrumental in assembling molecules into corrugated layers nih.gov. It is plausible that this compound would exhibit similar motifs, with C–H⋯O bonds linking molecules into chains or sheets.
The interplay of these forces results in a specific, repeating three-dimensional array. Analysis of related structures suggests that a common motif involves the formation of centrosymmetric dimers or one-dimensional chains through the strongest available intermolecular interactions, which are then packed into a stable crystal lattice.
Interactive Table of Potential Intermolecular Interactions
The following table summarizes the types of intermolecular interactions observed in compounds structurally related to this compound, which are predictive of the interactions that stabilize its own crystal structure.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif | Relevant Analogues |
| C–H···O Hydrogen Bond | C–H (chloromethyl, aryl) | O=C (carbonyl) | 2.2 - 2.8 | Chains, Layers | N-(2,6-dimethylphenyl)acetamides nih.goviucr.org |
| Halogen Bond | C–Cl | O=C (carbonyl) | 2.9 - 3.5 | Dimer, Chain linkage | Substituted phenyl chloroacetates researchgate.net |
| C–H···π Interaction | C–H (methyl, aryl) | Phenyl Ring (π-system) | 2.5 - 2.9 | Herringbone, T-shaped | Substituted Phenyl Esters |
| π–π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 | Offset Stack, Parallel-displaced | Aromatic Esters nih.gov |
| Halogen···π Interaction | C–Cl | Phenyl Ring (π-system) | 3.2 - 3.7 | Layer linkage | Chloro-substituted aromatics researchgate.net |
Computational and Theoretical Investigations of 2,6 Dimethylphenyl 2 Chloroacetate and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules.
The steric hindrance introduced by the two methyl groups at the ortho positions of the phenyl ring is expected to significantly influence the molecule's conformation. These methyl groups would likely force the chloroacetate (B1199739) group to orient itself in a non-planar fashion relative to the phenyl ring to minimize steric strain. This twisting would have a subsequent impact on the electronic conjugation between the ester group and the aromatic ring.
Key electronic parameters that would be of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the electron-rich 2,6-dimethylphenyl ring, while the LUMO is expected to be centered on the electron-withdrawing chloroacetate moiety. frontiersin.orgwuxibiology.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net
Table 1: Predicted Molecular Properties of (2,6-Dimethylphenyl) 2-Chloroacetate from Theoretical Principles
| Property | Predicted Value/Characteristic |
| Geometric Parameters | |
| Dihedral Angle (Phenyl-Ester) | Non-planar due to steric hindrance from ortho-methyl groups. |
| Electronic Properties | |
| HOMO Localization | Primarily on the 2,6-dimethylphenyl ring. |
| LUMO Localization | Primarily on the chloroacetate group. |
| HOMO-LUMO Gap | Moderate; influences reactivity. |
| Spectroscopic Properties | |
| Carbonyl Stretch (IR) | Characteristic ester C=O stretch, potentially influenced by electronic effects. |
Note: The data in this table is predictive and based on established principles of computational chemistry for analogous compounds, pending specific experimental or computational verification.
Computational methods are highly effective in predicting the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) surface is a valuable tool in this regard, as it visually represents the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the MEP surface would likely show a negative potential (red/yellow) around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack (e.g., protonation in acid-catalyzed reactions). Conversely, a positive potential (blue) would be expected around the carbonyl carbon and the carbon atom bonded to the chlorine, highlighting these as primary sites for nucleophilic attack. The chlorine atom, being a good leaving group, further enhances the electrophilicity of the adjacent carbon.
Frontier Molecular Orbital (FMO) theory also provides insights into reactivity. wuxibiology.com The distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would point to the sites most susceptible to nucleophilic attack. Based on FMO theory, nucleophiles would preferentially attack the regions where the LUMO has the largest coefficient, which is expected to be the chloroacetate group.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Esters can exist in different conformations, primarily the s-cis (or Z) and s-trans (or E) forms, arising from rotation around the C-O single bond of the ester group. wikipedia.org While the s-cis conformation is generally more stable for many esters due to a combination of hyperconjugation and dipole minimization effects, the steric bulk of the 2,6-dimethylphenyl group could influence this preference. wikipedia.org MD simulations would allow for the exploration of the energy barriers between these conformations and the determination of the most populated conformational states in solution.
Furthermore, MD simulations can shed light on how the molecule interacts with solvent molecules. In an aqueous environment, for instance, simulations could reveal the formation of hydrogen bonds between water and the carbonyl oxygen of the ester, which can play a crucial role in the molecule's solubility and reactivity, particularly in hydrolysis reactions.
In Silico Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its hydrolysis or esterification. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction kinetics.
For example, the acid-catalyzed hydrolysis of this compound would likely proceed through a mechanism involving the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. chemistrysteps.comyoutube.comjk-sci.com DFT calculations could be used to model the geometries of the intermediates and the transition state for this process. The calculated activation energy would provide a quantitative measure of the reaction rate. Such studies on related ester hydrolysis reactions have shown that the formation of a tetrahedral intermediate is a key step in the mechanism. jk-sci.com
Similarly, the esterification of 2,6-dimethylphenol (B121312) with chloroacetic acid could be modeled to understand the factors influencing the reaction rate and yield. zsmu.edu.uaresearchgate.netresearchgate.netgoogle.com Computational analysis could help in optimizing reaction conditions by identifying the most favorable catalytic pathways.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties. nih.govnih.govmdpi.com While no specific QSPR studies on this compound were found, research on analogous compounds, such as chloroacetanilide herbicides, demonstrates the utility of this approach. psu.edu
In a hypothetical QSPR study involving a series of substituted phenyl 2-chloroacetates, various molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors would then be correlated with an experimentally measured property, such as biological activity or a physical property like the flash point, using statistical methods like multiple linear regression or machine learning algorithms. nih.gov
For instance, a QSPR model could be developed to predict the herbicidal activity of a series of aryl chloroacetates. The model might reveal that specific electronic properties of the aromatic ring and the steric bulk of the substituents are key determinants of activity. Such models are valuable for the rational design of new compounds with desired properties, reducing the need for extensive experimental screening.
Future Directions and Emerging Research Avenues
Sustainable Synthesis Strategies for Chloroacetate (B1199739) Esters
The chemical industry's increasing focus on environmental stewardship is propelling the development of green and sustainable methods for synthesizing chloroacetate esters. Research is moving away from traditional batch processes that often utilize harsh mineral acids and volatile organic solvents towards more efficient and environmentally benign alternatives.
A key area of development is the use of reactive distillation (RD) . This process intensifies chemical production by combining chemical reaction and distillation in a single unit, which can lead to higher conversions, improved selectivity, and significant energy savings. For instance, the catalytic synthesis of ethyl chloroacetate has been successfully demonstrated using reactive distillation with a cation exchange resin as a recyclable, solid acid catalyst and cyclohexane (B81311) as a water entrainer. researchgate.net This approach not only improves the reaction yield to over 98% but also simplifies product purification and catalyst recovery. researchgate.net
Another promising strategy involves the adoption of continuous flow chemistry . Flow reactors offer superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. researchgate.netnih.gov The selective chloromethylenation of various esters has been achieved in a continuous-flow setup, enabling the efficient generation and reaction of unstable chloroacetate dianion intermediates under mild conditions (-10 °C, <1 min reaction time). nih.gov This method allows for an economical use of reagents and produces clean reaction profiles, often permitting the use of crude products in subsequent synthetic steps without purification. researchgate.netnih.gov
Future research will likely focus on expanding the scope of these sustainable techniques to a broader range of chloroacetate esters, including (2,6-dimethylphenyl) 2-chloroacetate. The development of novel heterogeneous catalysts, such as zeolites and functionalized mesoporous silicas, could further enhance the sustainability of these processes by offering higher stability, selectivity, and easier separation.
Table 1: Comparison of Synthesis Strategies for Chloroacetate Esters
| Feature | Traditional Batch Process | Reactive Distillation (RD) | Continuous Flow Chemistry |
|---|---|---|---|
| Catalyst | Mineral acids (e.g., H₂SO₄) | Solid acids (e.g., ion exchange resins) | Various, including homogeneous and heterogeneous |
| Solvent | Often volatile organic solvents | Water entrainers (e.g., cyclohexane) | Can use greener solvents or solvent-free conditions |
| Efficiency | Moderate yields, energy-intensive | High yields (>98%), energy-efficient researchgate.net | High throughput, rapid reactions (<1 min) nih.gov |
| Safety | Risks associated with batch processing | Improved safety profile | Enhanced safety, especially for unstable intermediates researchgate.netnih.gov |
| Scalability | Can be challenging | Readily scalable | Straightforward scaling-up |
Exploration of Novel Reactivity Profiles and Catalytic Transformations
Chloroacetate esters are versatile building blocks in organic synthesis, and ongoing research continues to uncover new reactivity patterns and catalytic transformations. The presence of the chloro group and the ester functionality allows for a diverse range of chemical manipulations.
One significant area of exploration is the Claisen homologation of esters using chloroacetate dianions. This reaction provides a direct route to α-chloroketones, which are valuable synthetic intermediates. researchgate.net The use of continuous flow conditions has been instrumental in managing the unstable dianion intermediates, making this transformation more practical and scalable. nih.gov This methodology has been extended to bis-chloromethylenation using dichloroacetic acid, granting access to previously under-explored α,α'-bis-chloroketones. researchgate.netnih.gov
Furthermore, stereoselective reactions involving chloroacetate esters are a major focus. For example, chiral auxiliary-controlled aldol (B89426) reactions of titanium enolates derived from chloroacetate esters have been shown to proceed with high diastereoselectivity. nih.gov These reactions provide access to chiral acetate (B1210297) aldol equivalents and Darzens glycidic esters, which are important motifs in natural product synthesis. nih.gov
The development of novel catalytic systems is also expanding the synthetic utility of chloroacetate esters. Researchers are investigating transition-metal-free substitutions and couplings. For instance, a catalyst-free substitution of α-chloroketones (derived from chloroacetate esters) with (hetero)aryl zinc enolates has been reported to produce valuable 1,4-diketones. researchgate.net
Future work in this area will likely involve the discovery of new catalytic systems, including photoredox and electrocatalytic methods, to enable previously inaccessible transformations of chloroacetate esters. The unique steric hindrance provided by the 2,6-dimethylphenyl group in this compound could be exploited to achieve unique selectivity in these novel reactions.
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization
The complexity of organic synthesis is increasingly being managed with the aid of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing how chemists design and optimize synthetic routes, including those for chloroacetate esters. nih.govchemrxiv.org
Machine learning models, such as generative large language models (LLMs), are also being developed to translate molecular notations (like SMILES) into detailed, step-by-step procedural texts for chemical synthesis. vdu.lt This can help in standardizing and accelerating the process of planning and executing reactions like esterification. vdu.lt For example, the FLAN-T5 model has shown significant potential in predicting esterification procedures, which could enhance the efficiency of reaction planning. vdu.lt
Furthermore, AI can be integrated with automated synthesis platforms, creating a closed-loop system where the AI designs a synthetic route, a robot executes the synthesis, and the results are fed back to the AI to refine future predictions. synthiaonline.com This approach allows for high-throughput experimentation and rapid optimization of reaction conditions such as temperature, solvent, and catalyst choice.
The future of synthetic chemistry will see a deeper integration of these AI and ML tools. As algorithms become more sophisticated, they will not only propose synthetic routes but also predict potential side reactions, optimize purification protocols, and even suggest novel catalysts for specific transformations of compounds like this compound.
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of chloroacetate esters expand, the need for highly sensitive and selective analytical methods for their detection and quantification at trace levels becomes more critical. This is particularly important in environmental monitoring, quality control, and metabolomic studies.
Modern analytical chemistry offers a suite of powerful techniques for trace analysis. Chromatographic methods , such as gas chromatography (GC) and liquid chromatography (LC), are central to separating complex mixtures. fastercapital.com When coupled with mass spectrometry (MS), these techniques provide unparalleled sensitivity and specificity. GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS is ideal for non-volatile and thermally labile molecules. fastercapital.com
For the analysis of chloroacetate esters, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) can be employed for trace element analysis, which may be relevant if the compound is part of a larger matrix or formulation. researchgate.net These methods offer very low detection limits, often in the parts-per-trillion (ppt) range. researchgate.net
Electrochemical techniques also represent a growing area for the development of low-cost, portable sensors for trace analysis. fastercapital.com While not as widely used as chromatography-mass spectrometry, they offer the potential for rapid, on-site analysis.
Future research in this domain will focus on developing analytical methods with even lower detection limits, higher throughput, and reduced sample preparation requirements. The development of novel stationary phases for chromatography could improve the separation of structurally similar chloroacetate esters. Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), will enable more confident identification and quantification of trace-level compounds and their metabolites in complex biological and environmental samples. researchgate.net
Table 2: Advanced Analytical Techniques for Trace Analysis
| Technique | Principle | Applicability to Chloroacetate Esters | Key Advantages |
|---|---|---|---|
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Suitable for volatile esters | High sensitivity, structural information fastercapital.com |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | Suitable for less volatile or thermally sensitive esters | High specificity and sensitivity, applicable to complex matrices fastercapital.com |
| ICP-MS | Ionization in plasma, detection by mass spectrometry | Indirect analysis via elemental composition (e.g., chlorine) | Extremely low detection limits (ppt) researchgate.net |
| AAS | Absorption of light by free atoms | Indirect analysis via elemental composition | High accuracy and precision for specific elements researchgate.net |
Q & A
Basic: What are the standard synthetic routes for preparing (2,6-dimethylphenyl) 2-chloroacetate?
Methodological Answer:
The synthesis typically involves esterification between chloroacetic acid derivatives and 2,6-dimethylphenol. A common approach includes:
- Route 1: Reacting 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) under anhydrous conditions. The reaction is exothermic and requires temperature control (0–5°C) to minimize side reactions like hydrolysis .
- Route 2: Using dehydrating agents (e.g., thionyl chloride) to activate chloroacetic acid, followed by coupling with 2,6-dimethylphenol in an inert solvent (e.g., toluene). This method emphasizes stoichiometric control to avoid over-acylation .
Key Considerations:
- Purification via recrystallization (ethanol/water) or column chromatography.
- Monitoring reaction progress using TLC (silica gel, hexane:ethyl acetate 7:3) to confirm ester formation .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1260 cm⁻¹ (C-O ester linkage) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 213.04 (calculated for C₁₀H₁₁ClO₂) with fragmentation patterns confirming the chloroacetate moiety .
Advanced: How can substitution reactions of the chloro group be optimized for derivative synthesis?
Methodological Answer:
The chloro group undergoes nucleophilic substitution (SN₂) with amines, alcohols, or thiols. Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysis: Adding catalytic KI (via Finkelstein reaction) accelerates substitution with weaker nucleophiles .
- Temperature Control: Reactions with amines (e.g., diethylamine) proceed at 25–40°C, while bulkier nucleophiles require reflux (80–100°C) .
Case Study:
Reaction with diethylamine yields N-(2,6-dimethylphenyl)-N-(diethylamino)acetamide as a precursor for pharmaceutical agents. Purity is confirmed via HPLC (C18 column, acetonitrile:water 60:40) .
Advanced: How do structural modifications influence the compound’s biological activity?
Methodological Answer:
- Chloroacetate vs. Acetamide Derivatives: The ester group in this compound exhibits higher electrophilicity than amide analogs, enhancing reactivity with nucleophilic enzyme residues (e.g., cysteine thiols) .
- Substituent Effects: Introducing electron-withdrawing groups (e.g., nitro) on the aromatic ring increases electrophilicity, potentially boosting antimicrobial activity. Conversely, methyl groups (electron-donating) reduce reactivity but improve lipid solubility for membrane penetration .
Experimental Validation:
- Enzyme Inhibition Assays: Measure IC₅₀ against acetylcholinesterase or proteases to compare derivatives.
- MIC Tests: Evaluate antimicrobial activity against E. coli or S. aureus using broth dilution methods .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- First Aid:
- Waste Disposal: Neutralize with 10% NaOH solution before disposal in halogenated waste containers .
Advanced: How can conflicting data on reaction yields or biological activity be resolved?
Methodological Answer:
- Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, anhydrous environment) and stoichiometry.
- Control Experiments: Compare results with known standards (e.g., lidocaine intermediates) to validate analytical methods .
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) affecting yield or activity .
Example: Discrepancies in hydrolysis rates may arise from trace moisture in solvents. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
Basic: What are the primary applications of this compound in research?
Methodological Answer:
- Pharmaceutical Intermediates: Key precursor for local anesthetics (e.g., lidocaine analogs) .
- Agrochemical Studies: Investigated as a template for herbicidal agents due to its reactive chloroacetate group .
- Biochemical Probes: Used to modify proteins/enzymes for mechanistic studies (e.g., active-site labeling) .
Advanced: What strategies mitigate ester hydrolysis during storage or reactions?
Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at 4°C in airtight, amber vials to prevent moisture and light exposure.
- Reaction Conditions: Use anhydrous solvents (molecular sieves) and avoid prolonged heating.
- Stabilizers: Add radical scavengers (e.g., BHT) to suppress oxidative degradation .
Advanced: How does the compound’s reactivity compare to structurally similar chloroacetates?
Methodological Answer:
- Steric Effects: The 2,6-dimethyl groups hinder nucleophilic attack compared to unsubstituted phenyl chloroacetates, reducing reaction rates by ~30% in SN₂ assays .
- Electronic Effects: Methyl groups donate electrons, slightly decreasing the electrophilicity of the carbonyl carbon (evidenced by DFT calculations) .
Comparative Data:
| Compound | Hydrolysis Half-life (pH 7.4) | SN₂ Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Phenyl 2-chloroacetate | 2.1 h | 0.45 |
| This compound | 3.8 h | 0.29 |
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
